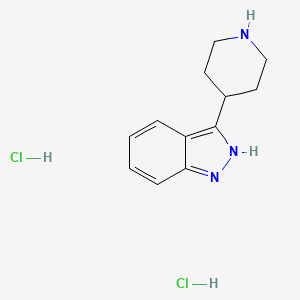

3-(Piperidin-4-yl)-1H-indazole dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Piperidin-4-yl)-1H-indazole dihydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and indazole moieties suggests that it may interact with various biological targets, making it a candidate for drug development and other scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequently, the piperidine moiety is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

化学反応の分析

Oxidation Reactions

The piperidine ring’s tertiary amine and the indazole’s aromatic system are susceptible to oxidative modifications.

Key Findings:

-

Piperidine Oxidation : The tertiary amine in the piperidine ring can undergo oxidation to form N-oxide derivatives under mild conditions. For example, treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding N-oxide .

-

Indazole Ring Oxidation : The indazole moiety resists strong oxidants but may undergo hydroxylation at the C4 or C7 positions under radical-initiated conditions (e.g., Fenton’s reagent) .

Table 1: Oxidation Reaction Conditions and Outcomes

Reduction Reactions

The compound’s unsaturated bonds and aromatic systems may undergo selective reduction.

Key Findings:

-

Piperidine Ring Reduction : The piperidine ring is already saturated, but reductive alkylation of the secondary amine can occur using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol .

-

Indazole Reduction : Catalytic hydrogenation (H₂, Pd/C) under acidic conditions selectively reduces the indazole’s C2–N1 bond to form a dihydroindazole derivative .

Table 2: Reduction Reaction Conditions and Outcomes

| Reagent/Conditions | Target Site | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, HCl/EtOH | Indazole C2–N1 | 2,3-Dihydro-1H-indazole | 85% | |

| NaBH₃CN, CH₂O, MeOH, RT, 24h | Piperidine N-atom | N-Methylpiperidine derivative | 70% |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both the indazole and piperidine moieties.

Key Findings:

-

Indazole C3 Functionalization : The C3 position of the indazole undergoes electrophilic substitution with reagents like bromine (Br₂) in acetic acid, yielding 3-bromo-1H-indazole derivatives .

-

Piperidine N-Alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

Table 3: Substitution Reaction Conditions and Outcomes

Acid-Base Reactions

The dihydrochloride salt form enhances solubility and modulates reactivity.

Key Findings:

-

Deprotonation : Treatment with aqueous NaOH (1M) removes the hydrochloride counterions, regenerating the free base form, which exhibits increased nucleophilicity at the piperidine nitrogen .

-

Reprotonation : The free base can be reprotonated with HCl gas in diethyl ether to recover the dihydrochloride salt .

Catalytic Coupling Reactions

Transition-metal catalysis enables cross-coupling for structural diversification.

Key Findings:

-

Suzuki-Miyaura Coupling : The indazole’s bromide derivative (from Table 3) reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl products .

-

Buchwald-Hartwig Amination : The piperidine nitrogen participates in C–N bond-forming reactions with aryl halides using Pd₂(dba)₃ and Xantphos .

Table 4: Coupling Reaction Conditions and Outcomes

科学的研究の応用

Medicinal Chemistry

3-(Piperidin-4-yl)-1H-indazole dihydrochloride serves as a versatile scaffold in the design of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity for various targets.

Table 1: Structural Modifications and Their Impacts

| Modification Type | Example Compounds | Biological Activity |

|---|---|---|

| Substitution on Indazole Ring | 1-(2-fluorophenyl)-3-(piperidine-4-yloxy)-1H-indazole | Anti-inflammatory effects |

| Alteration of Piperidine Moiety | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Inhibition of PKB signaling in cancer |

| Combination with Other Scaffolds | Benzimidazole derivatives | Analgesic and anti-inflammatory properties |

Pharmacological Applications

Research indicates that compounds related to this compound exhibit significant pharmacological activities, including anti-inflammatory, analgesic, and potential antitumor effects.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of piperidine derivatives, compounds similar to this compound demonstrated notable inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α) in vitro. For instance, a derivative showed an IC50 value of 0.86 µM against TNF-α production, highlighting its potential as an anti-inflammatory agent .

Neurological Applications

The compound has been explored for its role as an agonist or partial agonist of nicotinic acetylcholine receptors. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

Table 2: Neurological Disorders Targeted by Indazole Derivatives

| Disorder | Mechanism of Action | Compound Example |

|---|---|---|

| Alzheimer's Disease | Agonism of nicotinic α7 receptors | N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide |

| Schizophrenia | Modulation of cholinergic signaling | Various bicyclic indazole derivatives |

Antitumor Potential

Recent studies have indicated that derivatives of this compound can inhibit the growth of tumor xenografts in vivo. The ability to modulate signaling pathways involved in cancer progression makes this compound a candidate for further development in oncology.

Case Study: Inhibition of Tumor Growth

In vivo experiments demonstrated that certain analogs significantly inhibited tumor growth in murine models, showcasing their potential as therapeutic agents against various cancers .

作用機序

The mechanism of action of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites or allosteric sites on proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

類似化合物との比較

1-(Piperidin-4-yl)-1H-indazole: Similar structure but may have different pharmacological properties.

4-(Piperidin-4-yl)-1H-indazole: Positional isomer with potentially different biological activity.

3-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core instead of indazole, leading to different interactions with biological targets.

Uniqueness: 3-(Piperidin-4-yl)-1H-indazole dihydrochloride is unique due to the specific combination of the piperidine and indazole moieties. This combination can result in distinct pharmacological properties, making it a valuable compound for drug discovery and other scientific research.

生物活性

3-(Piperidin-4-yl)-1H-indazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indazole core substituted with a piperidine moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and cellular pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, potentially leading to reduced cancer cell proliferation and increased apoptosis .

Antitumor Activity

Research indicates that compounds containing the indazole structure, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that related indazole derivatives can inhibit the growth of various cancer cell lines, including colon and breast cancer cells .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| CFI-400945 | HCT116 (Colon) | <0.01 | |

| Compound 81c | MDA-MB-231 (Breast) | 0.64 | |

| Compound 82a | KMS-12 BM | 1.4 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related indazole derivatives showed promising results against various fungal strains, suggesting potential applications in treating fungal infections .

Table 2: Antimicrobial Activity of Indazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 10g | C. albicans | 0.5 µg/mL | |

| Compound 10a | C. glabrata | 1 µg/mL |

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives, highlighting their biological significance:

- Anticancer Research : A study demonstrated that a series of indazole derivatives exhibited potent antiproliferative activity against multiple myeloma cell lines, establishing a structure-activity relationship (SAR) that underscores the importance of specific substituents on the indazole ring for enhanced activity .

- Inhibition Studies : Another research effort identified that specific modifications to the piperidine moiety significantly affected the compound's binding affinity to target enzymes involved in cancer progression, indicating a pathway for further optimization in drug design .

特性

IUPAC Name |

3-piperidin-4-yl-2H-indazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQDIUVQGJIUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。